Dual C–Br Sites Enable Sequential Nucleophilic Substitution and Cross-Coupling
The target compound contains two electronically and sterically distinct C–Br bonds. The benzylic bromide (CH₂Br) is highly reactive toward nucleophilic substitution (SN2), while the aryl bromide (C–Br) is activated for palladium-catalysed cross-coupling reactions such as Suzuki–Miyaura coupling [1]. In contrast, 2‑(trifluoromethyl)benzyl bromide (CAS 395‑44‑8) lacks the aryl bromide and therefore cannot undergo a subsequent cross‑coupling after initial substitution .
| Evidence Dimension | Number of distinct electrophilic sites |
|---|---|
| Target Compound Data | 2 (benzylic C–Br and aryl C–Br) |
| Comparator Or Baseline | 2‑(Trifluoromethyl)benzyl bromide (CAS 395‑44‑8): 1 (benzylic C–Br only) |
| Quantified Difference | 2 vs 1 electrophilic sites |
| Conditions | Structural comparison |
Why This Matters
Enables sequential, site‑selective functionalization for generating diverse compound libraries from a single starting material.
- [1] U.S. Patent 5,847,158. Process for producing brominated trifluoromethylbenzenes. Issued December 8, 1998. View Source
